molecular formula C9H20N2 B573678 (2R,5S)-2,5-dimethyl-1-propylpiperazine CAS No. 192520-99-3

(2R,5S)-2,5-dimethyl-1-propylpiperazine

Cat. No.: B573678
CAS No.: 192520-99-3
M. Wt: 156.273
InChI Key: LWQNWCVIJDSVNQ-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-2,5-dimethyl-1-propylpiperazine is a chiral piperazine derivative with the molecular formula C9H20N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including (2R,5S)-2,5-dimethyl-1-propylpiperazine, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of this compound are not widely documented, but they likely follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2,5-dimethyl-1-propylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

(2R,5S)-2,5-dimethyl-1-propylpiperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential use in drug development, particularly for its chiral properties which can influence drug efficacy and safety.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2R,5S)-2,5-dimethyl-1-propylpiperazine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, thereby modulating their activity. For example, in medicinal applications, it may act as an agonist or antagonist at specific receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5S)-2,5-dimethyl-1-propylpiperazine is unique due to its specific stereochemistry and the presence of the propyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

192520-99-3

Molecular Formula

C9H20N2

Molecular Weight

156.273

IUPAC Name

(2R,5S)-2,5-dimethyl-1-propylpiperazine

InChI

InChI=1S/C9H20N2/c1-4-5-11-7-8(2)10-6-9(11)3/h8-10H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI Key

LWQNWCVIJDSVNQ-DTWKUNHWSA-N

SMILES

CCCN1CC(NCC1C)C

Origin of Product

United States

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